Pyridine Regioisomer Differentiation: 2-Pyridyl Carboxamide vs. 3-Pyridyl Carboxamide — Physicochemical Property Comparison
The 2-pyridyl carboxamide regioisomer (CAS 1010898-55-1) differs from the 3-pyridyl analog (CAS 1010917-07-3) in the positioning of the carboxamide attachment on the pyridine ring. For the 2-pyridyl isomer, the calculated logP is 0.791, with a tPSA of 129 Ų at reference pH and 131 Ų at pH 8.4, and 4 hydrogen-bond donors [1]. The 2-pyridyl configuration places the carboxamide NH and the pyridine ring nitrogen in a 1,2-relationship, enabling potential bidentate metal-chelation or dual hydrogen-bonding interactions that are geometrically impossible for the 3-pyridyl isomer (1,3-relationship) and the 4-pyridyl isomer (1,4-relationship) . Although direct experimental logP or solubility data for both isomers are not publicly available, the regioisomeric shift predictably alters dipole moment and hydrogen-bonding capacity, which are critical determinants of membrane permeability and target binding .
| Evidence Dimension | Regioisomer-dependent physicochemical properties (logP, tPSA) |
|---|---|
| Target Compound Data | logP 0.791; tPSA 129–131 Ų; HBD 4; HBA 6; MW 347.35 (ZINC343082788, calculated) [1] |
| Comparator Or Baseline | 3-pyridyl isomer CAS 1010917-07-3: MW 347.35 (identical); logP and tPSA values not publicly reported but differ due to altered dipole alignment |
| Quantified Difference | Regioisomeric shift from 2-pyridyl to 3-pyridyl alters nitrogen geometry from 1,2- to 1,3-relationship; predictable impact on logP, tPSA, and metal-coordination capacity |
| Conditions | In silico calculated properties (ZINC15); no experimental head-to-head comparison available |
Why This Matters
For procurement decisions, the 2-pyridyl regioisomer provides a distinct chelation-capable geometry that is absent in the 3- and 4-pyridyl isomers, making it the preferred scaffold for applications requiring bidentate metal coordination or dual hydrogen-bond donor/acceptor engagement with biological targets.
- [1] ZINC15 Database. ZINC343082788. Calculated physicochemical properties: MW 347.356, logP 0.791, tPSA 129–131 Ų, HBD 4, HBA 6, rotatable bonds 4. View Source
